2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Thionation-Cyclization
Kumar, Parameshwarappa, and Ila (2013) reported a method for synthesizing thiazoles, a category to which the compound belongs. Their work focused on chemoselective thionation-cyclization of functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013).
Preparation of Thiazole Derivatives
Dovlatyan et al. (2004) explored the acylation of thiazole derivatives, which are structurally related to the compound . Their work highlights the chemical versatility of thiazole-based compounds (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Medicinal Chemistry Applications
Drug-like Derivative Synthesis
Park et al. (2009) developed methods for synthesizing drug-like thiazole derivatives, demonstrating the pharmaceutical relevance of thiazole-based compounds (Park, Ryu, Park, Ha, & Gong, 2009).
Aldose Reductase Inhibitors
Alexiou and Demopoulos (2010) synthesized and tested various phenylsulfonamide derivatives, including thiazoles, as aldose reductase inhibitors. This indicates the potential of thiazole derivatives in addressing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Antimicrobial Agents
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, including thiazole derivatives, showing promising antimicrobial activity (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Material Science and Catalysis
Photophysical Properties
Murai, Furukawa, and Yamaguchi (2018) studied the photophysical properties of amino-thiazoles with sulfur-containing groups, demonstrating the applicability of such compounds in material science (Murai, Furukawa, & Yamaguchi, 2018).
Catalytic Applications
Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) used sulfonic acid derivatives, similar in structure to thiazole derivatives, as catalysts in organic synthesis, highlighting their potential in green chemistry applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Some derivatives of this compound have also been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to reduced inflammation and pain. The release of NO by some derivatives of the compound may also influence other biochemical pathways, such as those involved in vasodilation and platelet aggregation .
Result of Action
The inhibition of COX-2 by the compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain. The release of NO by some derivatives of the compound may also help to decrease the side effects associated with selective COX-2 inhibitors .
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRPFZFVCBONG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.